molecular formula C18H16N2O3S2 B11094083 4-[(4-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide

4-[(4-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide

Cat. No.: B11094083
M. Wt: 372.5 g/mol
InChI Key: HXRMWDRPSLHBPD-UHFFFAOYSA-N
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Description

4-[(4-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a thiophene ring, a carboxamide group, and a sulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine, such as aniline, under suitable conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-[(4-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes involved in disease pathways.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects. The thiophene ring and carboxamide group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide is unique due to the presence of both a thiophene ring and a sulfonamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16N2O3S2

Molecular Weight

372.5 g/mol

IUPAC Name

4-[(4-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide

InChI

InChI=1S/C18H16N2O3S2/c1-13-7-9-15(10-8-13)20-25(22,23)16-11-17(24-12-16)18(21)19-14-5-3-2-4-6-14/h2-12,20H,1H3,(H,19,21)

InChI Key

HXRMWDRPSLHBPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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